![molecular formula C19H14BrClN2O2S B2439548 [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 478031-20-8](/img/structure/B2439548.png)
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
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Overview
Description
2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate, also known as BSPC, is a synthetic compound that has been used in a variety of scientific research applications. BSPC is a member of the sulfonylpyridinium family of compounds, which are known for their broad range of properties and uses. BSPC has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with bromophenyl and chlorophenyl groups, such as "[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate," are often subjects of synthetic chemistry research aimed at exploring novel methods for creating biologically active molecules. Research on similar compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the interest in developing practical synthesis techniques for complex molecules that can serve as intermediates for pharmaceuticals and agrochemicals (Qiu et al., 2009).
Environmental Impact and Degradation
The environmental fate and impact of organochlorine and organobromine compounds, which are structurally related to the compound , have been extensively studied. Investigations into chlorophenols, for example, have assessed their moderate toxicity to aquatic life and their degradation under the presence of adapted microflora (Krijgsheld & Gen, 1986). Such research could inform environmental risk assessments for novel compounds with similar structural motifs.
Potential Therapeutic Applications
While direct references to therapeutic applications of the specific compound were not found, research on related carbamate compounds such as chlorpropham indicates that carbamates play a significant role in pharmaceuticals and agrochemicals. These studies focus on degradation, environmental toxicity, and regulatory considerations, providing a framework for understanding how novel carbamates might be assessed for safety and efficacy (Smith & Bucher, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the activities of structurally similar compounds, it may interact with various enzymes and receptors in the body, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth .
Result of Action
Based on the activities of structurally similar compounds, it may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O2S/c20-14-3-9-17(10-4-14)26-18-13(2-1-11-22-18)12-25-19(24)23-16-7-5-15(21)6-8-16/h1-11H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEHUJJZCDHNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)COC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
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